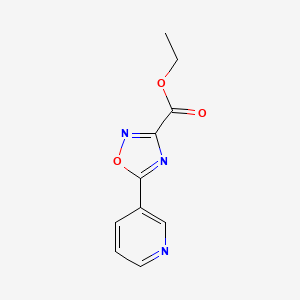

Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate, exhibit a broad spectrum of agricultural biological activities . They are being explored for their potential to combat plant diseases that seriously threaten food security .

Nematocidal Activity

These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .

Anti-fungal Activity

They also exhibit anti-fungal activity against Rhizoctonia solani, a plant pathogenic fungus .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), bacteria that cause serious diseases in rice .

Luminescence Property

Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate has a luminescence property, making it useful in biological applications where light emission can be used for detection or measurement .

Coordination Systems

This compound can also be used as a bridging ligand for the formation of novel polymeric coordination systems .

Orientations Futures

The future directions for the research on “Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate” could involve further exploration of its biological activities, synthesis methods, and potential applications. It would be beneficial to conduct more studies to understand its mechanism of action and to evaluate its safety and efficacy .

Mécanisme D'action

Target of Action

Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate is an antimicrobial and antioxidant agent . It has been shown to inhibit Escherichia coli and Staphylococcus epidermidis , suggesting that these bacteria could be its primary targets.

Mode of Action

It’s known that many antimicrobial agents work by disrupting the cell wall or inhibiting essential enzymes in the bacteria, leading to their death .

Biochemical Pathways

Given its antimicrobial activity, it’s likely that it interferes with the biochemical pathways essential for the survival and replication of the bacteria .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound .

Result of Action

The result of the action of Ethyl 5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate is the inhibition of the growth of certain bacteria, such as Escherichia coli and Staphylococcus epidermidis . This suggests that the compound could potentially be used in the treatment of infections caused by these bacteria.

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its action .

Propriétés

IUPAC Name |

ethyl 5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-4-3-5-11-6-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUJVBHBQOIXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)

![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)

![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)